4-(N-Propylaminocarbonyl)phenylboronic acid

Descripción general

Descripción

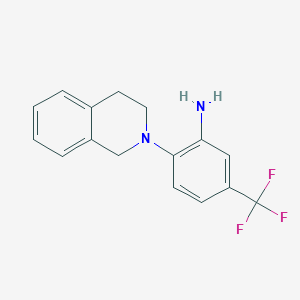

4-(N-Propylaminocarbonyl)phenylboronic acid (4-PCPA) is an organoboron compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a boronic acid derivative with a carboxamide group attached to its phenyl group. 4-PCPA is a versatile reagent due to its ability to undergo a variety of reactions, such as aldol condensations, Michael additions, and Suzuki-Miyaura couplings. It is also used in the synthesis of a variety of organic molecules, such as peptides, amino acids, and heterocyclic compounds.

Aplicaciones Científicas De Investigación

However, boronic acids, in general, are known to have wide applications in various scientific fields, including organic chemistry, medicinal chemistry, materials science, and biochemistry. They are often used in Suzuki coupling reactions, in the synthesis of biologically active compounds, in the design of responsive materials, and in the development of sensors for saccharides, among others.

- This compound can be used as a catalyst in polymerization reactions .

- It can selectively modulate enzymes and pathways involved in these processes .

- The specific methods of application or experimental procedures would depend on the type of polymerization reaction being conducted. Typically, the compound would be added to the reaction mixture to catalyze the formation of polymers .

- This compound can selectively modulate enzymes and pathways involved in various diseases, including but not limited to cancer, diabetes, and arthritis .

- The methods of application would likely involve introducing the compound to biological systems (such as cells or tissues) and observing its effects on disease-related pathways .

- The outcomes would depend on the specific disease and pathway being studied, but could potentially include changes in disease progression or symptom severity .

- A similar compound, 4-carboxyphenylboronic acid, has been used to construct sugar-sensitive Layer-by-Layer (LbL) films .

- It’s possible that “4-(N-Propylaminocarbonyl)phenylboronic acid” could be used in a similar way, given its structural similarity to 4-carboxyphenylboronic acid .

- The methods of application would involve constructing LbL films with this compound and testing their response to different sugars .

- The outcomes could include the development of new materials with specific responses to different types of sugars .

Polymerization Catalysts

Disease Modulation

Sugar-Sensitive Layer-by-Layer Films

- This compound is offered by certain chemical suppliers for experimental or research use .

- The specific methods of application or experimental procedures would depend on the type of experiment being conducted. Typically, the compound would be used in a controlled laboratory setting under the supervision of trained professionals .

- The outcomes would depend on the specific experiment being conducted, but could potentially include new findings about the properties or effects of this compound .

- This compound can be used as a catalyst in cross-coupling reactions .

- The methods of application would likely involve adding the compound to a reaction mixture to catalyze the formation of new compounds .

- The outcomes could include the successful synthesis of new compounds, potentially with useful properties .

- This compound can be used in the synthesis of biologically active compounds .

- The methods of application would likely involve using the compound as a building block in the synthesis of larger, more complex molecules .

- The outcomes could include the creation of new biologically active compounds, which could have potential applications in fields like medicine or biology .

Experimental Research

Cross-Coupling Reaction Catalyst

Synthesis of Biologically Active Compounds

Propiedades

IUPAC Name |

[4-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJCBWYHJKWCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378560 | |

| Record name | [4-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Propylcarbamoyl)phenyl)boronic acid | |

CAS RN |

171922-46-6 | |

| Record name | [4-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)

![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)